molecular formula C14H13ClF3NO B2520860 2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl CAS No. 1189940-77-9

2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl

Cat. No.: B2520860
CAS No.: 1189940-77-9
M. Wt: 303.71
InChI Key: LAAPFAKAPYCQNN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 2-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenyl)methanamine
  • 4-(Trifluoromethyl)phenoxy)benzylamine

Uniqueness

2-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18;/h1-8H,9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAPFAKAPYCQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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